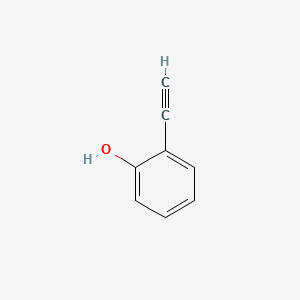

2-Ethynylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethynylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O/c1-2-7-5-3-4-6-8(7)9/h1,3-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLQDZRFPKXZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199016 | |

| Record name | Phenol, 2-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5101-44-0 | |

| Record name | Phenol, 2-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005101440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethynylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Ethynylphenol from o-Anisaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-ethynylphenol from o-anisaldehyde. The primary and most established pathway involves a two-step process: the homologation of o-anisaldehyde to form o-methoxyphenylacetylene, followed by the demethylation of the methoxy group to yield the final product. This document details the experimental protocols for these transformations, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and workflows.

Executive Summary

The conversion of o-anisaldehyde to this compound is a valuable transformation in organic synthesis, providing a versatile building block for the construction of more complex molecules in pharmaceutical and materials science research. The recommended synthetic strategy is a two-step sequence:

-

Homologation: Conversion of the aldehyde functional group of o-anisaldehyde into a terminal alkyne to produce o-methoxyphenylacetylene. Two effective methods for this one-carbon homologation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation (specifically, the Ohira-Bestmann modification).

-

Demethylation: Cleavage of the methyl ether in o-methoxyphenylacetylene to unveil the phenolic hydroxyl group, yielding this compound. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.

This guide provides detailed experimental procedures for both the Corey-Fuchs and Ohira-Bestmann reactions, as well as for the subsequent demethylation step. Quantitative data, including reaction yields, are summarized for easy comparison. Furthermore, safety precautions for handling the hazardous reagents involved are outlined.

Data Presentation

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound.

Table 1: Homologation of Aromatic Aldehydes to Terminal Alkynes

| Reaction | Aldehyde Substrate | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| Corey-Fuchs | o-Anisaldehyde | 1. CBr₄, PPh₃2. n-BuLi | 1. Dichloromethane (DCM)2. Tetrahydrofuran (THF) | 1. 0 °C to RT2. -78 °C | 1. Overnight2. 1 h | Not explicitly reported, but typical yields for similar substrates are 77-94%[1] | [1] |

| Ohira-Bestmann | General Aromatic Aldehyde | Dimethyl (1-diazo-2-oxopropyl)phosphonate, K₂CO₃ | Methanol | Room Temperature | 4 h | 71-90%[2] | [2][3] |

Table 2: Demethylation of Aryl Methyl Ethers

| Reaction | Substrate | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| BBr₃ Demethylation | o-Methoxyphenylacetylene | BBr₃ | Dichloromethane (DCM) | -78 °C to Room Temperature | Overnight | High yields are typical; specific yield for this substrate not found, but related reactions proceed in high yield. | [4] |

Experimental Protocols

Homologation of o-Anisaldehyde to o-Methoxyphenylacetylene

Two reliable methods for this conversion are presented below.

This is a two-step, one-pot procedure.

Step 1: Formation of 1,1-Dibromo-2-(2-methoxyphenyl)ethene

-

To a solution of triphenylphosphine (2.0 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add carbon tetrabromide (1.0 eq) portion-wise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of o-anisaldehyde (1.0 eq) in dry DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

The resulting dibromoalkene can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography on silica gel.

Step 2: Formation of o-Methoxyphenylacetylene

-

Dissolve the isolated 1,1-dibromo-2-(2-methoxyphenyl)ethene in dry tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (2.1 eq, typically as a solution in hexanes) to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford o-methoxyphenylacetylene.

This is a one-pot procedure.

-

To a suspension of potassium carbonate (2.0 eq) in methanol, add o-anisaldehyde (1.0 eq).

-

To this mixture, add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent, 1.5 eq) in methanol.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield o-methoxyphenylacetylene.

Demethylation of o-Methoxyphenylacetylene to this compound[4]

-

Dissolve o-methoxyphenylacetylene (1.0 eq) in dry dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of boron tribromide (BBr₃) in DCM (1.1-1.5 eq) to the cooled solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Mandatory Visualization

Caption: Synthetic workflow for the conversion of o-anisaldehyde to this compound.

Caption: Simplified logical flow of the Corey-Fuchs reaction.

Safety and Handling

The synthesis of this compound involves the use of several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Boron Tribromide (BBr₃): This reagent is highly corrosive, toxic, and reacts violently with water.[5][6][7][8] It should be handled with extreme caution under anhydrous conditions. The quenching process should be performed slowly at low temperatures.

-

Ohira-Bestmann Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate): Diazo compounds are potentially explosive and should be handled with care. While the Ohira-Bestmann reagent is generally considered more stable than many other diazo compounds, it is important to avoid heat, friction, and shock.[9] Safer, in-situ generation methods have been developed.[2]

-

Corey-Fuchs Reaction: This reaction involves the use of carbon tetrabromide, a toxic and environmentally hazardous substance, and triphenylphosphine, which is an irritant. n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Characterization Data

o-Methoxyphenylacetylene

-

¹H NMR: Expected signals include a singlet for the acetylenic proton, a singlet for the methoxy protons, and multiplets for the aromatic protons.

-

¹³C NMR: Expected signals include two sp-hybridized carbons of the alkyne, the methoxy carbon, and aromatic carbons. The chemical shift of the methoxy carbon is typically around 56 ppm.[10][11]

-

IR Spectroscopy: A characteristic sharp absorption band for the terminal alkyne C-H stretch is expected around 3300 cm⁻¹, and a weaker absorption for the C≡C triple bond stretch around 2100 cm⁻¹.

This compound

-

¹H NMR: Similar to the methoxy precursor but with a broad singlet for the phenolic hydroxyl proton.

-

¹³C NMR (CDCl₃, representative shifts): δ 156.6, 131.8, 130.6, 128.7, 122.5, 120.6, 114.9, 109.7, 96.5, 83.1 ppm.[12]

-

IR Spectroscopy: In addition to the alkyne stretches, a broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹.[13]

This guide provides a foundational framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and available resources, always prioritizing safety.

References

- 1. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Situ Generation of the Ohira-Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes [organic-chemistry.org]

- 3. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]

- 4. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 5. purdue.edu [purdue.edu]

- 6. amherst.edu [amherst.edu]

- 7. How to handle boron tribromide? [xgchemicals.com]

- 8. nj.gov [nj.gov]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. researchgate.net [researchgate.net]

- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. orgsyn.org [orgsyn.org]

- 13. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Profile of 2-Ethynylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic compound 2-ethynylphenol (CAS No: 5101-44-0). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₆O, with a molecular weight of 118.13 g/mol .[1][2] The spectroscopic data presented below provides a detailed fingerprint of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR (Proton NMR) Data (Predicted)

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A 13C NMR spectrum for this compound is available through public databases.[1] For comparison, the experimental ¹³C NMR data for the closely related compound, 2-(phenylethynyl)phenol, shows distinct peaks for the aromatic and acetylenic carbons.[3]

| Assignment | Predicted Chemical Shift (ppm) |

| C-OH | 155-160 |

| C-C≡CH | 110-115 |

| Aromatic CH | 115-135 |

| C ≡CH | 80-85 |

| C≡C H | 75-80 |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum is a characteristic fingerprint of a molecule and is used to identify functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 (broad) | O-H stretch | Phenolic hydroxyl |

| ~3300 (sharp) | ≡C-H stretch | Terminal alkyne |

| 3100-3000 | C-H stretch | Aromatic |

| ~2100 | C≡C stretch | Alkyne |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1200 | C-O stretch | Phenol |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. A Gas Chromatography-Mass Spectrometry (GC-MS) profile for this compound is available.[1] The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 118. Common fragmentation pathways for phenols include the loss of CO and the fragmentation of the substituent group.

| m/z | Proposed Fragment |

| 118 | [C₈H₆O]⁺ (Molecular Ion) |

| 90 | [M - CO]⁺ |

| 89 | [M - CHO]⁺ |

Experimental Protocols

The following sections outline the generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of phenolic compounds is as follows:

IR Spectroscopy Protocol

The following outlines a typical procedure for obtaining an FT-IR spectrum of a liquid sample like this compound.

Mass Spectrometry Protocol

A general protocol for the analysis of this compound by GC-MS is described below.

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. For more detailed and specific data, it is recommended to consult the primary literature and spectral databases. The provided protocols offer a starting point for the in-house analysis and characterization of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethynylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynylphenol, a bifunctional organic compound featuring both a hydroxyl and an ethynyl group on a benzene ring, is a versatile building block in organic synthesis. Its unique electronic and structural characteristics make it a valuable precursor for the synthesis of a wide range of compounds, including pharmaceuticals, functional polymers, and novel materials. The presence of the reactive ethynyl and hydroxyl moieties allows for a variety of chemical transformations, making it a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and insights into its biological relevance.

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆O | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid or liquid at room temperature | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| pKa | Not available | |

| Solubility | Qualitatively soluble in polar organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water. Quantitative data not readily available. | |

| CAS Number | 5101-44-0 | [1] |

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

A common and efficient method for the synthesis of this compound involves a two-step process: a Sonogashira coupling of a protected 2-halophenol with a silyl-protected acetylene, followed by deprotection. 2-Iodophenol is a suitable starting material due to the high reactivity of the carbon-iodine bond in the palladium-catalyzed coupling reaction.

Step 1: Sonogashira Coupling of 2-Iodophenol with Trimethylsilylacetylene

This reaction forms the carbon-carbon bond between the phenolic ring and the ethynyl group.

-

Materials:

-

2-Iodophenol

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

-

Procedure:

-

To a dry Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), add 2-iodophenol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

-

Add the anhydrous and degassed solvent to dissolve the solids.

-

Add triethylamine or diisopropylethylamine (2-5 eq) to the mixture.

-

Slowly add trimethylsilylacetylene (1.1-1.5 eq) to the reaction mixture via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure, followed by an aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).

-

The crude product, (2-(trimethylsilyl)ethynyl)phenol, is purified by column chromatography on silica gel.[2][3]

-

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The TMS protecting group is removed to yield the terminal alkyne.

-

Materials:

-

(2-(trimethylsilyl)ethynyl)phenol

-

Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the silyl-protected phenol (1.0 eq) in anhydrous THF in a flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1M solution of TBAF in THF (1.1-1.2 eq) to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be further purified by column chromatography if necessary.[4][5]

-

Experimental Workflow for the Synthesis of this compound

References

- 1. This compound | C8H6O | CID 138415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijnc.ir [ijnc.ir]

- 3. benchchem.com [benchchem.com]

- 4. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

The Ethynyl Group in 2-Ethynylphenol: A Gateway to Molecular Complexity

An In-depth Technical Guide on the Reactivity and Synthetic Utility of 2-Ethynylphenol for Researchers, Scientists, and Drug Development Professionals.

The unique molecular architecture of this compound, featuring a terminal alkyne positioned ortho to a phenolic hydroxyl group, renders it a highly versatile and reactive building block in modern organic synthesis. The juxtaposition of these two functional groups allows for a rich tapestry of chemical transformations, enabling the efficient construction of complex heterocyclic scaffolds, particularly the benzofuran core, which is a privileged motif in numerous natural products and pharmaceutical agents. This guide provides a comprehensive overview of the key reactions involving the ethynyl group of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic pathway visualizations.

Core Reactivity: An Overview

The reactivity of the ethynyl group in this compound is dominated by two principal classes of transformations:

-

Palladium/Copper-Catalyzed Cross-Coupling Reactions: The terminal alkyne readily participates in C-C bond-forming reactions, with the Sonogashira coupling being the most prominent example. This reaction allows for the facile introduction of aryl, vinyl, or other acetylenic moieties at the terminal position of the ethynyl group.

-

Metal-Catalyzed Intramolecular Cyclization: The presence of the neighboring hydroxyl group serves as an internal nucleophile, enabling a variety of metal-catalyzed cyclization reactions. These transformations, often proceeding via 5-endo-dig pathways, are powerful methods for the synthesis of substituted benzofurans. Palladium, gold, and rhodium catalysts are frequently employed to mediate these cycloisomerization or hydroarylation reactions.

Often, these two reaction types are combined in powerful one-pot or domino sequences, where an initial Sonogashira coupling is immediately followed by an intramolecular cyclization to deliver highly functionalized benzofuran derivatives.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a cornerstone of C(sp²)-C(sp) bond formation, coupling a terminal alkyne with an aryl or vinyl halide.[1] For this compound, this reaction provides a direct route to 2-(arylethynyl)phenols, which are valuable intermediates for subsequent cyclization reactions or as standalone scaffolds.

The reaction proceeds via a dual catalytic cycle involving palladium and copper. The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then engages in transmetalation with the palladium complex.[2]

Quantitative Data for Sonogashira Coupling

The Sonogashira coupling is generally high-yielding and tolerates a wide range of functional groups on the aryl halide partner. The reactivity of the halide follows the general trend: I > Br > Cl.[1]

| Entry | Aryl Halide (Ar-X) | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ (1) / CuI (2) | Et₃N | THF | RT | 94 |

| 2 | Iodobenzene | Pd(PPh₃)₂Cl₂ (1) / CuI (2) | Et₃N | THF | RT | 95 |

| 3 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ (1) / CuI (2) | Et₃N | THF | RT | 92 |

| 4 | 4-Bromotoluene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | DIPA | Toluene | 80 | 88 |

| 5 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (1.5) / CuI (3) | Piperidine | DMF | 90 | 85 |

| 6 | 2-Iodothiophene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N | THF | RT | 91 |

Data compiled from representative procedures for Sonogashira couplings of aryl halides with terminal alkynes. Yields are for isolated products and may vary based on specific substrate and reaction scale.[2][3][4]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol describes a general method for the palladium and copper co-catalyzed coupling of this compound with an aryl iodide.[2]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq.), and copper(I) iodide (CuI, 0.04 eq.).

-

Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 3.0 eq.) and anhydrous, degassed THF (to achieve a concentration of ~0.2 M with respect to the aryl iodide). Stir the mixture to dissolve the solids.

-

Substrate Addition: Add this compound (1.2 eq.) to the reaction mixture dropwise via syringe.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions with aryl iodides are typically complete within 2-6 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite® to remove catalyst residues and amine salts.

-

Extraction: Wash the filtrate sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(arylethynyl)phenol.

Metal-Catalyzed Intramolecular Cyclizations

The true synthetic power of this compound is unlocked through intramolecular cyclization reactions that form the benzofuran ring system. These reactions are typically catalyzed by late transition metals, which act as carbophilic Lewis acids to activate the alkyne towards nucleophilic attack by the phenolic oxygen.

Palladium-Catalyzed Cyclization

Palladium catalysts are highly effective for the cycloisomerization of this compound derivatives, often proceeding through a 5-endo-dig pathway. The reaction can be considered an intramolecular hydroarylation or oxyarylation. The mechanism typically involves the coordination of the palladium catalyst to the alkyne, followed by intramolecular attack of the hydroxyl group.

Gold-Catalyzed Cyclization

Gold(I) complexes are exceptionally potent soft Lewis acids for activating alkynes. Gold-catalyzed intramolecular hydroarylation of 2-ethynylphenols provides a highly efficient and atom-economical route to benzofurans under mild conditions.[5] The reaction is believed to proceed through the formation of a vinyl-gold intermediate followed by protodeauration.[6]

Quantitative Data for Intramolecular Cyclizations

The synthesis of benzofurans from this compound derivatives is a robust process, with various catalysts providing high yields for a range of substrates.

| Entry | Substrate | Catalyst System (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound | PdCl₂(MeCN)₂ (5) | MeCN | 80 | 95 |

| 2 | 2-(Phenylethynyl)phenol | Pd(OAc)₂ (5) / dppf (6) | Toluene | 120 | 89 |

| 3 | 2-Ethynyl-4-methylphenol | AuCl(IPr) (2) / AgOTf (2) | DCE | 60 | 92 |

| 4 | 2-(Hex-1-yn-1-yl)phenol | [Rh(OH)(cod)]₂ (2.5) / rac-BINAP (5) | Toluene | 100 | 85 |

| 5 | This compound | SIPrAuCl (5) / NaBARF (5) | DCE | RT | 90 |

Data compiled from representative procedures for metal-catalyzed cyclizations of o-alkynylphenols.[7][8][9] Yields are for isolated products. DCE = 1,2-Dichloroethane. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene. dppf = 1,1'-Bis(diphenylphosphino)ferrocene.

Experimental Protocol: Domino Sonogashira/Cyclization

This one-pot procedure combines the Sonogashira coupling and a subsequent palladium-catalyzed cyclization to generate 2-arylbenzofurans directly from this compound and an aryl halide.

-

Reaction Setup: In a sealable reaction tube, combine the aryl iodide (1.0 eq.), this compound (1.2 eq.), Pd(OAc)₂ (0.05 eq.), PPh₃ (0.1 eq.), CuI (0.05 eq.), and Cs₂CO₃ (2.5 eq.).

-

Solvent Addition: Add anhydrous, degassed DMF to the tube to achieve a concentration of ~0.1 M with respect to the aryl iodide.

-

Reaction: Seal the tube and heat the reaction mixture to 100-120 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate) to isolate the 2-arylbenzofuran product.

Conclusion and Outlook

This compound stands out as a privileged starting material for the synthesis of complex organic molecules, particularly those containing the benzofuran motif. The terminal ethynyl group serves as a versatile handle for both C-C bond formation via Sonogashira coupling and for intramolecular cyclizations catalyzed by a range of transition metals. The ability to perform these reactions in tandem provides a highly efficient and atom-economical strategy for generating molecular diversity. For researchers in medicinal chemistry and materials science, the robust and predictable reactivity of this compound offers a reliable platform for the rapid assembly of novel compounds with potential biological activity or unique photophysical properties. Future research will likely focus on expanding the scope of asymmetric cyclization variants and developing even more sustainable catalytic systems using earth-abundant metals.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Collection - Gold(I)-Catalyzed Tandem Cyclization/Hydroarylation of oâAlkynylphenols with Haloalkynes - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 6. Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives | MDPI [mdpi.com]

- 7. Gold(I)-Catalyzed Tandem Cyclization/Hydroarylation of o-Alkynylphenols with Haloalkynes - Beijing Institute of Technology [pure.bit.edu.cn]

- 8. chimia.ch [chimia.ch]

- 9. Exclusive 5-exo-dig Hydroarylation of o-Alkynyl Biaryls Proceeding via C–H Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Core Concepts: Electronic Influence and Regioselectivity

An In-depth Technical Guide to the Electrophilic Addition Reactions of 2-Ethynylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electrophilic addition reactions targeting the ethynyl group of this compound. This compound is a versatile bifunctional molecule, featuring a nucleophilic aromatic ring and an electron-rich carbon-carbon triple bond. While the phenol moiety readily undergoes electrophilic aromatic substitution, this document focuses on the distinct and synthetically valuable reactions of the alkyne. We will explore the underlying electronic influences, reaction mechanisms, regiochemical outcomes, and potential for intramolecular cyclization, supported by representative experimental protocols and data.

The reactivity of the ethynyl group in this compound is significantly influenced by the electronic effects of the ortho-hydroxyl group. The oxygen atom's lone pairs participate in resonance with the aromatic ring, increasing electron density at the ortho and para positions. This donation of electron density extends to the ethynyl substituent, making the triple bond a potent nucleophile.

This electronic enrichment dictates the regioselectivity of electrophilic additions. According to Markovnikov's rule, the electrophilic addition of a protic acid (HX) to an alkyne proceeds via the most stable carbocation intermediate.[1][2] In the case of this compound, protonation of the terminal alkyne carbon leads to a vinyl carbocation. The carbocation formed on the carbon adjacent to the phenyl ring (the α-carbon) is significantly stabilized by resonance with the electron-rich phenol ring. This stabilization strongly favors the formation of the Markovnikov product.

Key Electrophilic Addition Reactions

Hydrohalogenation (Addition of HX)

The addition of hydrogen halides (e.g., HCl, HBr) to this compound is expected to proceed with high regioselectivity. The reaction involves the protonation of the terminal alkyne carbon to form a resonance-stabilized secondary vinyl carbocation, followed by nucleophilic attack by the halide ion.[3][4][5][6] The addition of a second equivalent of HX results in a geminal dihalide, with both halogens attached to the same carbon.[4]

Halogenation (Addition of X₂)

Halogenation of alkynes with reagents like Br₂ or Cl₂ typically proceeds through a bridged halonium ion intermediate, similar to alkenes.[7][8] This mechanism leads to the anti-addition of the two halogen atoms across the triple bond, yielding a trans-dihaloalkene as the major product when one equivalent of the halogen is used. The use of excess halogen leads to the formation of a tetrahaloalkane.

Acid-Catalyzed Hydration

The hydration of terminal alkynes, catalyzed by a strong acid (like H₂SO₄), typically requires a mercury(II) salt catalyst to overcome the high activation energy, though newer gold-catalyzed methods exist.[9] The reaction follows Markovnikov's rule, where the initial addition of water to the protonated alkyne yields an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form, resulting in the formation of 2-hydroxyacetophenone.

Competing Pathway: Intramolecular Cyclization

A significant consideration for this compound is the potential for intramolecular reactions. Following the initial attack by an electrophile (E⁺) on the alkyne, the resulting intermediate (e.g., a vinyl cation or bridged halonium ion) is positioned perfectly for nucleophilic attack by the adjacent phenolic oxygen. This intramolecular cyclization is a competing pathway to the standard intermolecular attack by an external nucleophile (Nu⁻) and leads to the formation of substituted benzofuran derivatives, which are valuable scaffolds in medicinal chemistry.[10][11]

Quantitative Data Summary

While specific, rigorously documented quantitative data for the electrophilic addition reactions of this compound are not widely published, outcomes can be reliably predicted based on analogous systems. The following table summarizes the expected products and representative yields based on reactions with similarly substituted arylalkynes.[12]

| Electrophile | Reagent(s) | Expected Major Product | Representative Yield (%) | Notes |

| H⁺ / Cl⁻ | HCl (gas), Ac₂O | 2-(1-Chloroethenyl)phenol | ~85 | Highly regioselective Markovnikov addition.[12] |

| H⁺ / Br⁻ | HBr | 2-(1-Bromoethenyl)phenol | ~80-90 | Follows Markovnikov's rule. |

| Br⁺ / Br⁻ | Br₂ (1 equiv.) | (E)-2-(1,2-Dibromoethenyl)phenol | ~70-85 | Anti-addition gives the trans-isomer.[7] |

| H⁺ / OH⁻ | H₂O, H₂SO₄, HgSO₄ | 2-Hydroxyacetophenone | ~60-75 | Markovnikov hydration followed by tautomerization. |

Note: Yields are estimates based on analogous reactions and may vary based on specific reaction conditions.

Experimental Protocols

The following protocols are representative procedures for carrying out key electrophilic additions on terminal arylalkynes and are adapted for this compound.

Protocol: Hydrochlorination of this compound

This protocol is adapted from a catalyst-free method for the hydrochlorination of terminal arylalkynes.[12]

Workflow Diagram:

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. purechemistry.org [purechemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Catalyst-free hydrochlorination protocol for terminal arylalkynes with hydrogen chloride [html.rhhz.net]

Stability and Storage of 2-Ethynylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-ethynylphenol. As a bifunctional molecule featuring both a reactive ethynyl group and a phenolic hydroxyl group, its stability is a critical consideration for its application in research, drug development, and materials science. This document synthesizes available data on the stability of phenolic and alkynyl compounds to provide best-practice guidelines for the handling, storage, and stability testing of this compound. Detailed experimental protocols for assessing thermal, photolytic, and oxidative stability are provided, alongside recommendations for analytical monitoring.

Introduction

This compound is a valuable building block in organic synthesis due to its versatile reactivity. The phenolic hydroxyl group can undergo various modifications, while the terminal alkyne is amenable to a wide range of reactions, including click chemistry, Sonogashira coupling, and polymerization. However, the inherent reactivity of these functional groups also makes the molecule susceptible to degradation under improper storage and handling conditions. Understanding the stability profile of this compound is paramount to ensure its quality, purity, and performance in downstream applications. This guide aims to provide a thorough understanding of the factors influencing its stability and to offer practical protocols for its management.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior and for developing appropriate storage and handling procedures.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆O | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| CAS Number | 5101-44-0 | [1] |

| Appearance | Liquid | [2] |

| Melting Point | 19 °C | [2] |

| Boiling Point | 200.9 °C at 760 mmHg | [2] |

| Flash Point | 87.4 °C | [2] |

| Density | 1.12 g/cm³ | [2] |

| pKa | 8.62 (predicted) | [2] |

Stability Profile and Degradation Pathways

Oxidative Degradation

Both the phenolic hydroxyl group and the ethynyl group are susceptible to oxidation.

-

Phenol Oxidation: Phenolic compounds are well-known to be sensitive to oxidation, which can be initiated by air (autoxidation), light (photo-oxidation), or the presence of metal ions. The oxidation of phenols can lead to the formation of colored quinone-type structures and polymeric materials. The primary proposed pathway for the oxidative degradation of the phenolic moiety is through the formation of a phenoxy radical, which can then undergo further reactions.

-

Alkyne Oxidation: The carbon-carbon triple bond of the ethynyl group is also prone to oxidative cleavage.[3][4][5] Strong oxidizing agents such as ozone or potassium permanganate can cleave the triple bond to yield carboxylic acids.[3][4] While these conditions are harsh, long-term exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, could potentially lead to a slower oxidative degradation of the ethynyl group. Studies on polyphenylacetylene have shown that it undergoes autoxidative degradation in the presence of air.[6]

A proposed general pathway for the oxidative degradation of this compound is illustrated in the following diagram.

References

- 1. This compound | C8H6O | CID 138415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. CCCC 1993, Volume 58, Issue 11, Abstracts pp. 2651-2662 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

A Comprehensive Technical Guide to the Safe Handling of 2-Ethynylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-ethynylphenol (CAS No: 5101-44-0). Due to its reactive nature and potential health hazards, strict adherence to these guidelines is crucial to ensure a safe laboratory environment. This document outlines the compound's properties, hazards, required personal protective equipment, and procedures for safe storage, use, and disposal.

Compound Identification and Properties

This compound, also known as (2-Hydroxyphenyl)acetylene, is an aromatic compound with the molecular formula C₈H₆O.[1][2] It is utilized as a chemical intermediate in various sectors, including the pharmaceutical and chemical industries, and for research and development purposes.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 118.13 g/mol | [3] |

| Melting Point | 19 °C | [1][2][4] |

| Boiling Point | 200.9 °C at 760 mmHg | [1][4] |

| Flash Point | 87.4 °C | [1][4] |

| Density | 1.12 g/cm³ | [1][2][4] |

| pKa | 8.62 ± 0.30 (Predicted) | [1][5] |

| Appearance | Liquid | [1] |

| Vapor Pressure | 0.223 mmHg at 25°C | [1] |

| Refractive Index | 1.589 | [1][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel must be thoroughly familiar with its potential dangers before handling.

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Description | Reference |

| H302 | Harmful if swallowed | [3][6] |

| H315 | Causes skin irritation | [3][6] |

| H318 / H319 | Causes serious eye damage / serious eye irritation | [3][6] |

| H335 | May cause respiratory irritation | [3][6] |

The compound is designated under Hazard Class 8.[1][5]

Safe Handling and Experimental Protocols

Adherence to rigorous safety protocols is mandatory when working with this compound. The following procedures are based on established guidelines for handling reactive and hazardous chemicals.[7][8][9][10]

Engineering Controls

-

Fume Hood: All work with this compound, including preparation of solutions and transfers, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[7][10][11]

-

Ventilation: Ensure adequate general laboratory ventilation.[4][6]

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[11][12]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against exposure.[8][10][13][14]

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[8][13][14]

-

Skin Protection: A flame-resistant lab coat, chemical-resistant gloves (e.g., Nitrile rubber), and closed-toe shoes are mandatory.[8][13][14]

-

Respiratory Protection: For situations where ventilation is inadequate, a NIOSH-approved respirator with cartridges for organic vapors should be used.[8]

Caption: General experimental workflow for handling this compound.

Handling Procedures

-

Preparation: Before starting, ensure all necessary equipment and reagents are inside the chemical fume hood.[8] Read the Safety Data Sheet (SDS) thoroughly.[7]

-

Aliquoting: Carefully measure and transfer the required amount of this compound using appropriate tools like glass pipettes or syringes to minimize spills.[8]

-

Reaction: Conduct all experimental procedures within the fume hood, keeping the sash at the lowest practical height.[8]

-

Post-Reaction: After the experiment, decontaminate all glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[8]

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.[4][8]

-

Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][4][5] Keep it away from incompatible materials, heat, and sources of ignition.[4][7][14]

-

Disposal: this compound and any materials contaminated with it must be treated as hazardous waste.[8] Collect this waste in a dedicated, clearly labeled, non-reactive container.[8] Do not mix with non-halogenated organic waste.[8] Follow all institutional and local regulations for hazardous waste disposal.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

Table 3: First Aid Measures

| Exposure Route | Procedure | Reference |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [2][6][15] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Seek medical attention if irritation persists. | [6][15] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. | [6][15] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor. | [6][15] |

Spill Response:

-

Evacuate the area and restrict access.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert material (e.g., sand, vermiculite).[6]

-

Collect the absorbed material into a sealed container for hazardous waste disposal.[6]

-

Ventilate the area and decontaminate the spill surface.

Caption: Logical flow for hazard mitigation when using this compound.

This guide is intended to supplement, not replace, institutional safety protocols and the chemical's Safety Data Sheet (SDS). Always consult these resources and your institution's Environmental Health and Safety department for comprehensive guidance.

References

- 1. lookchem.com [lookchem.com]

- 2. 2-ETHYNYL-PHENOL | 5101-44-0 [amp.chemicalbook.com]

- 3. This compound | C8H6O | CID 138415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2-ETHYNYL-PHENOL | 5101-44-0 [chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. files.upei.ca [files.upei.ca]

- 8. benchchem.com [benchchem.com]

- 9. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]

- 10. chemicals.co.uk [chemicals.co.uk]

- 11. lsuhsc.edu [lsuhsc.edu]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 14. ehs.yale.edu [ehs.yale.edu]

- 15. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-Ethynylphenol: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-ethynylphenol (CAS No. 5101-44-0), a versatile organic compound with applications in the pharmaceutical and chemical industries. This document outlines its chemical and physical properties, detailed safety and handling protocols, and available toxicological data.

Chemical and Physical Properties

This compound, also known as (2-hydroxyphenyl)acetylene, is a phenol derivative characterized by an ethynyl group at the ortho position. This substitution imparts unique reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆O | |

| Molecular Weight | 118.13 g/mol | |

| CAS Number | 5101-44-0 | |

| Appearance | Not explicitly stated, but handled as a liquid. | |

| Melting Point | 19 °C | |

| Boiling Point | 200.9 °C at 760 mmHg | |

| Flash Point | 87.4 °C | |

| Density | 1.12 g/cm³ | |

| Vapor Pressure | 0.223 mmHg at 25°C | |

| Refractive Index | 1.589 | |

| pKa | 8.62 ± 0.30 (Predicted) |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H318: Causes serious eye damage |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |

2.1. Precautionary Measures and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes that can cause serious eye damage.

-

Skin Protection: Wear impervious gloves (e.g., nitrile or neoprene) and a lab coat to prevent skin contact.

-

Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

2.2. First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

If inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

2.3. Storage and Handling

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.

2.4. Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Toxicological Information

Experimental Protocols

4.1. Synthesis of this compound

A common method for the synthesis of this compound involves the Sonogashira coupling of a protected 2-halophenol with a suitable acetylene source, followed by deprotection. A representative, though not specific to this compound, procedure is outlined below.

Workflow for the Synthesis of Ethynylphenols

Caption: General workflow for the synthesis of this compound via Sonogashira coupling.

4.2. Toxicological Testing Methodologies

The following are generalized protocols based on OECD guidelines for assessing the key toxicological endpoints of this compound.

4.2.1. Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

Experimental Workflow for Dermal Irritation Testing

Caption: Standardized workflow for an acute dermal irritation study.

4.2.2. Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause serious eye damage or irritation.

Experimental Workflow for Eye Irritation Testing

Caption: Standardized workflow for an acute eye irritation study.

Potential Biological Activities and Applications

While comprehensive biological studies on this compound are limited in the public domain, related ethynylphenyl compounds have been investigated for various therapeutic applications. For instance, ethynylphenyl carbonates and carbamates have been explored as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents. Phenolic compounds, in general, are known for their diverse biological activities, and the ethynyl group can serve as a reactive handle for further chemical modifications, making this compound an attractive starting material for drug discovery programs. Its use as a chemical intermediate in the production of resins, adhesives, and plastics has also been noted.

Logical Relationship of this compound in Drug Discovery

Caption: The role of this compound as a building block in a typical drug discovery workflow.

This guide is intended to provide a summary of the available information on this compound for research and development purposes. It is crucial to consult the original Material Safety Data Sheet (MSDS) and relevant regulatory guidelines before handling this chemical. All experimental work should be conducted by trained personnel in a suitably equipped facility.

theoretical calculations on the electronic structure of 2-ethynylphenol

An In-depth Technical Guide on the Theoretical Calculations of the Electronic Structure of 2-Ethynylphenol

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize the electronic structure of this compound. For researchers, scientists, and professionals in drug development, understanding the quantum chemical properties of such molecules is paramount for predicting their reactivity, stability, and potential biological interactions. This document outlines the application of Density Functional Theory (DFT) to elucidate the molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential of this compound. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed descriptions of the computational protocols are provided to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer an intuitive understanding of the underlying processes.

Introduction

This compound is an aromatic organic compound featuring a hydroxyl group and an ethynyl group attached to a benzene ring.[1] Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, including polymers and pharmaceutical agents.[1][2] The electronic properties endowed by the interplay of the aromatic ring, the electron-donating hydroxyl group, and the electron-withdrawing ethynyl group dictate its chemical behavior.

Theoretical calculations, particularly those based on quantum mechanics, offer profound insights into the electronic structure and properties of molecules at an atomic level. These computational approaches are indispensable in modern chemical research and drug development, allowing for the prediction of molecular properties and reactivity, thus guiding experimental design and saving significant resources. This guide focuses on the application of Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[3]

Theoretical and Computational Methodology

The foundation of this guide rests on computational chemistry methods to predict the properties of this compound. The following sections detail the protocols for such a theoretical investigation.

Computational Software

All theoretical calculations can be performed using quantum chemistry software packages such as Gaussian, NWChem, or similar programs.[3][4] These platforms allow for the implementation of various theoretical models to solve the Schrödinger equation for a given molecule.

Level of Theory

A widely used and reliable method for studying organic molecules is Density Functional Theory (DFT).[3][5][6] Specifically, Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is often employed for its balance of accuracy and computational cost.[5][7]

Basis Set

The choice of basis set is crucial for obtaining accurate results. A Pople-style basis set, such as 6-311++G(d,p), is well-suited for this type of analysis.[7][8] This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and pi-systems.

Experimental Protocols

Geometry Optimization: The first step in characterizing the molecule is to find its most stable three-dimensional structure. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to the coordinates of its atoms. The process is considered complete when the forces on all atoms are close to zero, and the structure corresponds to a minimum on the potential energy surface.

Frequency Calculations: Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes:

-

To confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies can be compared with experimental data to validate the computational model.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) Analysis: The MEP is a plot of the electrostatic potential mapped onto the electron density surface of the molecule. It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons. This information can be used to predict how the molecule will interact with other molecules, particularly in the context of non-covalent interactions and chemical reactions.

Visualizations of Computational Workflows

To better illustrate the logical flow of the theoretical calculations, the following diagrams are provided.

Caption: Computational workflow for electronic structure analysis.

Caption: Relationship between Frontier Molecular Orbitals and reactivity.

Results and Discussion

This section presents the kind of data that would be obtained from the theoretical calculations described above.

Molecular Geometry

The geometry optimization would yield the precise bond lengths and angles of the most stable conformation of this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-C (ring) | ~1.39 - 1.41 |

| C-O | ~1.36 | |

| O-H | ~0.96 | |

| C-C≡C | ~1.43 | |

| C≡C | ~1.21 | |

| C≡C-H | ~1.07 | |

| **Bond Angles (°) ** | C-C-C (ring) | ~119 - 121 |

| C-C-O | ~118 | |

| C-O-H | ~109 | |

| C-C≡C | ~178 |

Table 1: Optimized Geometrical Parameters for this compound.

Vibrational Analysis

The calculated vibrational frequencies help in assigning the peaks observed in experimental IR and Raman spectra.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| O-H stretch | Hydroxyl | ~3600 - 3700 |

| C-H stretch (aromatic) | Benzene Ring | ~3000 - 3100 |

| C≡C stretch | Ethynyl | ~2100 - 2200 |

| C=C stretch (aromatic) | Benzene Ring | ~1400 - 1600 |

| C-O stretch | Phenol | ~1200 - 1300 |

| O-H bend | Hydroxyl | ~1150 - 1250 |

Table 2: Selected Calculated Vibrational Frequencies for this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO energies are critical for understanding the electronic behavior of the molecule.

| Parameter | Energy (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Table 3: Calculated Frontier Molecular Orbital Energies for this compound.

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. The distribution of the HOMO and LUMO orbitals would indicate that the HOMO is likely localized on the phenol ring and the oxygen atom, while the LUMO may have significant contributions from the ethynyl group and the aromatic ring's π* system.

Molecular Electrostatic Potential (MEP)

The MEP map would reveal the charge distribution. The region around the hydroxyl oxygen would be expected to be highly negative (red), indicating a site for electrophilic attack. The hydrogen of the hydroxyl group and the ethynyl hydrogen would likely be in a positive potential region (blue), making them susceptible to nucleophilic attack.

Conclusion

Theoretical calculations based on Density Functional Theory provide a powerful framework for the in-depth characterization of the electronic structure of this compound. This guide has outlined the standard computational protocols for determining its optimized geometry, vibrational spectra, frontier molecular orbitals, and molecular electrostatic potential. The data derived from these calculations are invaluable for predicting the molecule's reactivity, stability, and potential for use in drug design and materials science. The systematic approach detailed herein serves as a robust blueprint for researchers and scientists to computationally investigate this compound and similar molecular systems.

References

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Density Functional Theory (DFT) - NWChem [nwchemgit.github.io]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DFT analysis on the molecular structure, vibrational and electronic spectra of 2-(cyclohexylamino)ethanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijaemr.com [ijaemr.com]

The Discovery and Enduring Utility of 2-Ethynylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynylphenol, a seemingly simple aromatic compound, possesses a rich history and a surprisingly broad and ever-expanding range of applications in modern science. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies of this versatile molecule. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a consolidated summary of its physicochemical and spectral properties, and an overview of its applications, particularly in the realms of medicinal chemistry and materials science.

Introduction

This compound, also known as o-hydroxyphenylacetylene, is an organic compound with the chemical formula C₈H₆O.[1] It consists of a phenol ring substituted with an ethynyl group at the ortho position.[1] This unique structural arrangement, featuring a nucleophilic hydroxyl group and a reactive terminal alkyne, imbues this compound with a remarkable chemical versatility that has been harnessed in a multitude of scientific disciplines. From its early, somewhat obscured, beginnings to its current status as a valuable building block in complex molecular architectures, the story of this compound is one of evolving chemical ingenuity.

This guide will trace the historical path of this compound's discovery and synthesis, presenting key milestones and the evolution of its preparative methods. Detailed experimental protocols for both historical and contemporary synthetic routes are provided to enable its practical application in the laboratory. Furthermore, a comprehensive compilation of its physical and spectral data is presented in a clear, tabular format for easy reference. Finally, the diverse applications of this compound, particularly in the synthesis of pharmaceuticals and advanced materials, will be highlighted, underscoring its continued relevance in modern research and development.

Discovery and History

While a definitive singular "discovery" of this compound in the historical literature is not prominently documented, its synthesis and study are intrinsically linked to the broader development of acetylene chemistry. One of the earlier and notable methods for the preparation of aryl acetylenes involved the dehydrohalogenation of corresponding vinyl halides.

A significant early synthesis that provided access to o-hydroxyphenylacetylene involved the treatment of 2,3-benzofuran with sodium in pyridine. This reaction, which proceeds via cleavage of the furan ring, offered a viable, albeit complex, route to the desired product.

The advent of modern cross-coupling reactions, particularly the Sonogashira coupling, revolutionized the synthesis of terminal alkynes, including this compound. This powerful method, which couples a terminal alkyne with an aryl or vinyl halide, has become a cornerstone of modern organic synthesis and provides a highly efficient and versatile route to this compound and its derivatives.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in research and development. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5101-44-0 | [1][2] |

| Molecular Formula | C₈H₆O | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| Melting Point | 19 °C | [1] |

| Boiling Point | 200.9 °C at 760 mmHg | [1] |

| Density | 1.12 g/cm³ | [1] |

| Refractive Index | 1.589 | [1] |

| pKa | 8.62 ± 0.30 (Predicted) | [1] |

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹³C NMR | Data not explicitly found in a quantitative table format, but is available in spectral databases. | [2] |

| ¹H NMR | Data not explicitly found in a quantitative table format, but is available in spectral databases. | |

| IR Spectroscopy | Characteristic peaks for O-H, C≡C-H, and aromatic C-H and C=C stretching are expected. | |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z = 118 is expected. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of this compound, offering both a historical and a modern perspective.

Synthesis from 2,3-Benzofuran (Historical Method)

This method, while historically significant, is less common today due to the availability of more efficient cross-coupling strategies.

Experimental Workflow:

Caption: Synthesis of this compound from 2,3-Benzofuran.

Protocol:

-

A solution of 2,3-benzofuran (0.161 mol) in pyridine (190 mL) is charged into a three-necked, round-bottomed flask equipped with a thermometer, magnetic stirrer, reflux condenser, and a nitrogen inlet.

-

The system is purged with nitrogen and maintained under a nitrogen atmosphere.

-

Freshly cut sodium metal (0.490 mol) is added to the solution.

-

The mixture is stirred and heated in a silicone oil bath to maintain a reaction temperature of 117°C for 4 hours.

-

After cooling to room temperature, the reaction mixture is quenched by the successive dropwise addition of pyridine (100 mL), 50% (v/v) pyridine-water (50 mL), and water (100 mL).

-

The resulting mixture is extracted with diethyl ether (400 mL).

-

The aqueous pyridine layer is acidified with excess 6 N HCl, keeping the temperature between 20-30°C with an ice-water bath.

-

The acidified mixture is extracted with four 300 mL portions of diethyl ether.

-

The combined ethereal extracts are washed with 6 N HCl (200 mL) and three 200 mL portions of water, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude product is purified by vacuum distillation to yield colorless this compound.

Synthesis via Sonogashira Coupling (Modern Method)

The Sonogashira coupling is a highly efficient and widely used method for the synthesis of this compound. This protocol describes a general procedure using a protected form of this compound.

Experimental Workflow:

Caption: General workflow for the Sonogashira coupling to synthesize this compound.

Protocol:

-

To a solution of a protected 2-iodophenol (e.g., as a silyl ether, 1.0 equiv) and trimethylsilylacetylene (1.2 equiv) in an appropriate solvent (e.g., THF or toluene) under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv) and copper(I) iodide (0.04 equiv).

-

Add a suitable base, such as triethylamine (2.0 equiv).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

After concentration under reduced pressure, the silyl-protected this compound is deprotected using a standard procedure, such as treatment with tetrabutylammonium fluoride (TBAF) in THF.

-

The crude this compound is then purified by column chromatography on silica gel.

Applications in Drug Development and Materials Science

The unique bifunctionality of this compound makes it a valuable synthon in various fields.

Drug Development

The phenol and alkyne moieties in this compound can be independently and selectively functionalized, allowing for the construction of complex molecular scaffolds. The ethynyl group is a particularly useful handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely employed in drug discovery for the rapid synthesis of compound libraries and bioconjugation.

Signaling Pathway Diagram (Hypothetical):

Caption: Hypothetical signaling pathway inhibited by a this compound-derived drug.

Materials Science

In materials science, this compound serves as a monomer or cross-linking agent in the synthesis of polymers with tailored properties. The rigid ethynyl group can impart desirable thermal and mechanical properties to polymers, while the hydroxyl group can be used to modify solubility or to introduce further functionality. Its derivatives have been explored in the development of resins, adhesives, and specialty plastics.[1]

Conclusion

This compound, a molecule with a rich, albeit not always conspicuous, history, has emerged as a cornerstone in modern organic synthesis. Its journey from early, challenging preparations to its facile synthesis via contemporary cross-coupling methods exemplifies the progress in the field of chemistry. The unique combination of a reactive alkyne and a versatile phenol group ensures its continued and expanding role in the development of novel pharmaceuticals, advanced materials, and other cutting-edge scientific endeavors. This guide has aimed to provide a comprehensive overview of this remarkable compound, serving as a valuable resource for the scientific community.

References

Methodological & Application

Application Notes and Protocols: 2-Ethynylphenol as a Versatile Building Block in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-ethynylphenol as a strategic starting material in the synthesis of various heterocyclic compounds. The unique juxtaposition of a hydroxyl group and an ethynyl group on the aromatic ring makes this compound a highly versatile precursor for constructing fused heterocyclic systems, which are prevalent scaffolds in pharmaceuticals, natural products, and materials science.

Synthesis of Benzofurans

Benzofurans are a prominent class of oxygen-containing heterocycles with a wide range of biological activities. This compound serves as an excellent substrate for the synthesis of benzofurans through various transition metal-catalyzed cyclization reactions.

Palladium-Catalyzed Synthesis

Palladium catalysis is a robust and widely used method for the synthesis of benzofurans from this compound and its derivatives. The reaction can proceed through a domino Sonogashira coupling followed by cyclization or through oxidative annulation with various coupling partners.

Table 1: Palladium-Catalyzed Synthesis of Benzofurans from this compound Derivatives

| Entry | This compound Derivative | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | This compound | (E)-1,2-diiodoalkene | Pd(OAc)₂, CuI | Toluene | 100 | - | Good | [1] |

| 2 | 2-(Phenylethynyl)phenol | N-(2-iodophenyl)-N-methylmethacrylamide | Pd(PPh₃)₄, LiOtBu | Acetonitrile | - | - | - | [2] |

| 3 | Phenol (in situ alkynylation) | Alkenylcarboxylic acid | Pd(OAc)₂, 1,10-phenanthroline, Cu(OAc)₂ | ClCH₂CH₂Cl | 130 | 24 | 60-85 | [3] |